molecular formula C17H15ClFN3O4S B11083097 2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide

2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide

Cat. No.: B11083097
M. Wt: 411.8 g/mol
InChI Key: YTCPTPXFMYJTAF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide is a complex organic compound that features a combination of indole, nitrobenzene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous medium.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and modifications to this structure can lead to compounds with significant therapeutic potential.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the sulfonamide group is particularly important as it is a common motif in many drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide
  • 2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide
  • 2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide

Uniqueness

The uniqueness of 2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methyl) groups creates a unique electronic environment that can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H15ClFN3O4S

Molecular Weight

411.8 g/mol

IUPAC Name

2-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide

InChI

InChI=1S/C17H15ClFN3O4S/c1-10-13(14-8-11(19)2-5-16(14)21-10)6-7-20-27(25,26)17-9-12(22(23)24)3-4-15(17)18/h2-5,8-9,20-21H,6-7H2,1H3

InChI Key

YTCPTPXFMYJTAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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